Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)

Anticancer Medicinal Chemistry Benzothiazole

Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) is the critical 6-ethyl-substituted intermediate for synthesizing compounds 8d–13d in the anticancer amidobenzothiazole series (WO2012104857A1 / EP2670740B1). The 6-position substituent determines biological outcome—replacing ethyl with H, Me, F, or Cl yields a distinct chemical entity with divergent pharmacology and IP. Researchers building systematic 6-position substitution libraries require this specific variant for complete SAR coverage. Also suitable as a reversed-phase HPLC reference standard. Secure your 6-ethyl sub-series precursor now.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
Cat. No. B12170877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C
InChIInChI=1S/C11H12N2OS/c1-3-8-4-5-9-10(6-8)15-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)
InChIKeyNCYFJUPBKNGVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI): Procurement-Relevant Identity and Physicochemical Baseline


Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) (CAS 731821-08-2) is a heterocyclic small molecule of the benzothiazolyl-acetamide class, with molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . It features a 1,3-benzothiazole core substituted at the 6-position with an ethyl group and acetylated at the 2-amino position. The compound is catalogued primarily as a research chemical and synthetic intermediate, with a predicted density of 1.3±0.1 g/cm³ . Its computed molecular descriptors include one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, placing it within drug-like chemical space .

Why N-(6-Ethyl-2-Benzothiazolyl)Acetamide Cannot Be Replaced by Generic Benzothiazolyl-Acetamide Analogs


The 6-ethyl substitution on the benzothiazole ring is not a trivial structural variation. Patent data demonstrate that the 6-position substituent is a critical determinant of biological outcome in amidobenzothiazole anticancer programs, where 6-ethyl, 6-fluoro, 6-chloro, and other variants lead to chemically distinct final compounds with divergent pharmacological profiles [1]. In the broader benzothiazolyl-acetamide class, 6-position substitution has been shown to modulate antimicrobial potency; for example, 6-nitro substitution alters antifungal activity compared to the unsubstituted parent [2]. Replacing the 6-ethyl group with hydrogen, methyl, chloro, or fluoro therefore yields a different chemical entity with non-interchangeable biological, physicochemical, and intellectual property characteristics.

Quantitative Differentiation Evidence for N-(6-Ethyl-2-Benzothiazolyl)Acetamide vs. Closest Analogs


Patent-Specified Intermediate Role in Anticancer Amidobenzothiazole Series (EP2670740B1 / WO2012104857A1)

Patent WO2012104857A1 explicitly claims N1-(6-ethyl-1,3-benzothiazol-2-yl)-2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)-1-ethenyl]phenoxy}acetamide (compound 8d) and five additional 6-ethyl-bearing final compounds (9d–13d) as anticancer agents, alongside their 6-fluoro, 6-chloro, and other 6-substituted counterparts [1]. While GI50 data were reported only for a subset of compounds (8a, 8e, 8g, 8i, 8j, 9a, 9e, 9g, 9i, 9j, 10i) across leukemia, colon, CNS, melanoma, renal, prostate, and breast cancer cell lines, the 6-ethyl variants are structurally integral to the claimed invention and represent a distinct chemical sub-series within the patent [1]. The inclusion of the 6-ethyl precursor as a necessary synthetic intermediate establishes its irreplaceable role in accessing this protected chemical space.

Anticancer Medicinal Chemistry Benzothiazole

Regioisomeric Differentiation: 2-Acetamido-6-Ethyl vs. 6-Acetamido-2-Ethyl Benzothiazole

The target compound (CAS 731821-08-2) possesses the acetamide group at the 2-position and the ethyl group at the 6-position of the benzothiazole ring. Its regioisomer, N-(2-ethyl-1,3-benzothiazol-6-yl)acetamide (CAS 100060-12-6), reverses this substitution pattern . Although both share the identical molecular formula (C11H12N2OS) and molecular weight (220.29 g/mol), they are chemically distinct entities with different synthetic precursors: the target compound derives from 6-ethyl-2-aminobenzothiazole (CAS 21224-16-8), while the regioisomer derives from 2-ethyl-6-aminobenzothiazole . This regioisomeric distinction is critical for procurement because the two compounds are not interchangeable in synthetic schemes; using the wrong isomer will produce an entirely different final product.

Structural Isomerism Synthetic Chemistry Analytical Chemistry

Class-Level Antifungal Activity Modulation by 6-Position Substitution on N-(Benzothiazol-2-yl)Acetamides

A study by Bepary et al. (2021) evaluated the antifungal activity of two N-acetylated 2-aminobenzothiazole derivatives: the unsubstituted N-(benzothiazol-2-yl)acetamide (S30A1) and the 6-nitro-substituted analog (S30) [1]. At 300 µg/disc, S30A1 produced inhibition zones of 18 mm (Penicillium notatum), 28 mm (Candida albicans), 20 mm (Aspergillus flavus), and 16 mm (Aspergillus niger). The 6-nitro derivative S30 showed altered activity, demonstrating that 6-position substitution modulates antifungal potency [1]. While the 6-ethyl variant was not tested in this study, the class-level SAR establishes that the 6-position substituent is a pharmacophoric determinant for this compound class. Combined with earlier work showing that 6-substitution on benzothiazolyl-acetamides influences antibacterial activity against both Gram-positive and Gram-negative organisms [2], this evidence supports the expectation that the 6-ethyl group confers a distinct biological profile compared to the 6-unsubstituted parent.

Antifungal Structure-Activity Relationship Benzothiazole

Predicted Lipophilicity Differentiation vs. Unsubstituted Parent Compound

The predicted partition coefficient (LogP) for the unsubstituted N-(1,3-benzothiazol-2-yl)acetamide (CAS 3028-06-6) is reported as 2.33, with a topological polar surface area (TPSA) of 70.23 Ų [1]. The addition of a 6-ethyl group to the benzothiazole ring increases the calculated molecular weight from 192.24 to 220.29 g/mol and adds two heavy atoms and one rotatable bond, which is expected to increase LogP by approximately 0.5–0.7 log units based on the Hansch π constant for an aliphatic ethyl substituent [2]. This lipophilicity shift has practical consequences: the 6-ethyl analog will exhibit reduced aqueous solubility, increased organic solvent solubility, and altered chromatographic retention time compared to the unsubstituted parent, directly impacting purification protocols, formulation strategies, and HPLC method development [2].

Lipophilicity Drug Design Physicochemical Properties

High-Throughput Screening Hit Containing the 6-Ethyl-Benzothiazolyl Moiety in BindingDB

The NIH Molecular Libraries Screening Centers Network (MLSCN) deposited screening data in BindingDB for a compound containing the N-(6-ethyl-1,3-benzothiazol-2-yl) moiety: MLS000053822, N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(morpholin-4-ylmethyl)-4-oxo-1H-quinazoline-7-carboxamide (CID 2542796) [1]. This compound showed an IC50 of 8,230 nM (8.23 µM) against the human estrogen receptor and was also tested against SUMO-activating enzyme subunit 1 [1]. While this is a more elaborated derivative rather than the simple acetamide, it demonstrates that the 6-ethyl-benzothiazol-2-yl scaffold is compatible with biological target engagement and has appeared in public screening collections. The morpholino-quinazoline derivative is structurally distinct from compounds derived from the 6-fluoro or 6-chloro benzothiazole intermediates claimed in WO2012104857A1, illustrating how the 6-ethyl substitution directs the exploration of different chemical space [2].

Estrogen Receptor SUMO-Activating Enzyme High-Throughput Screening

Procurement-Driven Application Scenarios for N-(6-Ethyl-2-Benzothiazolyl)Acetamide


Synthetic Intermediate for Patent-Protected Anticancer Amidobenzothiazoles

The compound serves as an essential synthetic precursor for accessing the 6-ethyl sub-series (compounds 8d–13d) of anticancer amidobenzothiazoles claimed in WO2012104857A1 / EP2670740B1 [1]. Research groups pursuing this chemical space must procure the 6-ethyl variant specifically, as the 6-fluoro (8e, 9e, etc.) and 6-chloro (8c, 9c, etc.) analogs lead to different final compounds with distinct patent coverage and biological profiles. The precursor 6-ethyl-1,3-benzothiazol-2-amine (CAS 21224-16-8) is commercially available from multiple suppliers at ≥95% purity [2] and can be acetylated to yield the target acetamide intermediate.

Reference Standard for HPLC Analytical Method Development

The compound's defined structure, commercial availability, and distinct chromatographic retention properties make it suitable as a reference standard in HPLC method development and validation [1]. Its increased lipophilicity relative to the unsubstituted N-(benzothiazol-2-yl)acetamide (LogP 2.33 vs. estimated 2.8–3.0) ensures adequate retention on reversed-phase columns, enabling resolution from more polar synthetic impurities or degradation products.

Building Block for Comprehensive Benzothiazole Structure-Activity Relationship Libraries

For antimicrobial or anticancer SAR programs, the 6-ethyl variant is a required member of any systematic 6-position substitution library. Class-level evidence demonstrates that 6-position substitution on N-(benzothiazol-2-yl)acetamides modulates both antibacterial [2] and antifungal [3] activity, with the 6-nitro analog showing a different antifungal profile compared to the unsubstituted parent [3]. Including the 6-ethyl variant ensures complete coverage of the alkyl substitution parameter space (H, methyl, ethyl, isopropyl).

Chemical Biology Probe Development Leveraging the 6-Ethyl-Benzothiazolyl Scaffold

The BindingDB entry for MLS000053822 confirms that more elaborate derivatives built upon the N-(6-ethyl-1,3-benzothiazol-2-yl) scaffold can engage protein targets, including the estrogen receptor and SUMO-activating enzyme [4]. The acetamide intermediate can be alkylated or acylated to generate diverse probe molecules for chemical biology campaigns targeting these or related protein families.

Quote Request

Request a Quote for Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.